molecular formula C22H16ClN3 B12544477 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-77-8

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12544477
CAS No.: 654650-77-8
M. Wt: 357.8 g/mol
InChI Key: LZMDNRDLNFIOGZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline ring. The presence of a 4-chlorophenyl and a phenyl group further enhances its chemical complexity and potential biological activity.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with chalcones, followed by cyclization reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and survival . The compound’s ability to interfere with these pathways makes it a promising candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which combines the properties of both quinoline and pyrazole rings, resulting in enhanced biological activity and potential therapeutic applications.

Properties

CAS No.

654650-77-8

Molecular Formula

C22H16ClN3

Molecular Weight

357.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C22H16ClN3/c23-16-10-12-17(13-11-16)26-22-18-8-4-5-9-20(18)24-14-19(22)21(25-26)15-6-2-1-3-7-15/h1-13,24H,14H2

InChI Key

LZMDNRDLNFIOGZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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